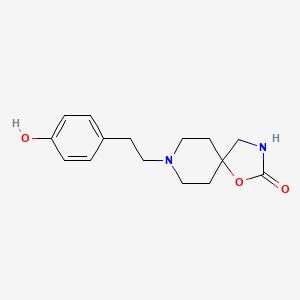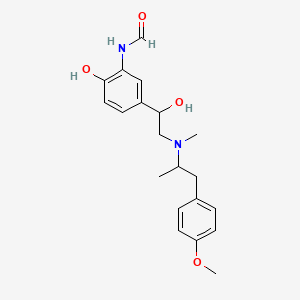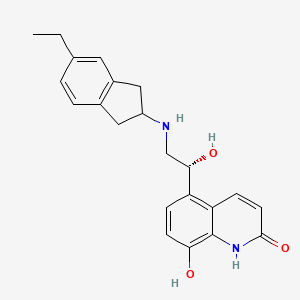
Blonanserin Impurity 6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Blonanserin Impurity 6 is a chemical compound with the CAS Registry number 132810-83-4 . It is categorized as an impurity of Blonanserin, a novel antipsychotic agent . It is not considered a hazardous compound .
Synthesis Analysis
During the process development of Blonanserin, formations of unknown impurities were observed in the final product at enhanced levels. These were identified as Des ethyl impurity, di-N-ethylpiperazine impurity, Chloro impurity, and des-fluoro impurity . Detailed optimization studies were conducted to develop an efficient process for the commercial production of Blonanserin substantially free from these impurities .科学的研究の応用
Innovative Method Development for Impurity Analysis
A comprehensive HPLC method was developed and validated to efficiently separate and estimate impurities in Blonanserin, including Impurity 6. This method showcases high specificity, sensitivity, and accuracy, with mean recovery rates ranging from 97% to 105%, demonstrating its effectiveness in monitoring and quantifying impurities within Blonanserin formulations. The method employs a Zorbax Bonus RP EP C18 column and a mobile phase containing pH 2.4 buffer, showcasing its ability to achieve active and efficient chromatographic separation with excellent resolution between impurities, confirming its utility for ensuring the purity and safety of Blonanserin in clinical applications (Annapoorna V et al., 2021).
Enhancement of Physicochemical Properties
Research into novel crystalline forms of Blonanserin has led to the development of variants with improved solubility, dissolution rates, and stability. Through liquid-assisted grinding with coformers, multiple blonanserin salts and a cocrystal were created, providing insights into the physicochemical enhancement of the drug. This research not only advances the understanding of Blonanserin's properties but also opens pathways for developing more effective and stable pharmaceutical formulations, potentially improving therapeutic outcomes for patients with schizophrenia (D. Maddileti et al., 2014).
Pharmacokinetic Evaluation and Dose Optimization
The development of a Blonanserin transdermal patch has been a significant advancement, offering an alternative delivery system for patients with schizophrenia. Population pharmacokinetic analysis and simulations based on clinical data have provided insights into the pharmacokinetics of Blonanserin, enabling the estimation of dopamine D2 receptor occupancy and facilitating the optimization of dosing schedules. This research supports the clinical application of the Blonanserin patch, highlighting its potential for stable plasma concentrations and improved tolerability, thereby enhancing patient compliance and treatment outcomes (Atsushi Kitamura et al., 2021).
Safety And Hazards
将来の方向性
The efficacy of Blonanserin, the parent compound of Blonanserin Impurity 6, is similar to that of risperidone, but it is unclear whether Blonanserin is more effective than risperidone at improving cognitive and social function. More high-quality studies are needed to verify the efficacy and safety of Blonanserin in the future .
特性
CAS番号 |
132810-83-4 |
|---|---|
製品名 |
Blonanserin Impurity 6 |
分子式 |
C23H30FN3 |
分子量 |
367.51 |
純度 |
> 95% |
数量 |
Milligrams-Grams |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



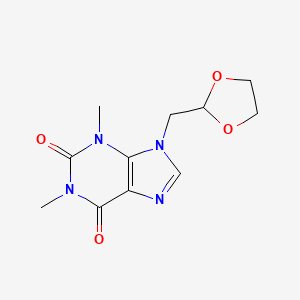
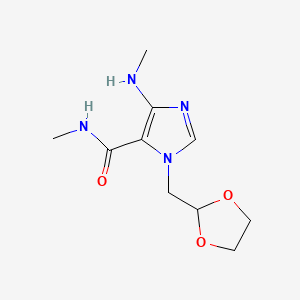
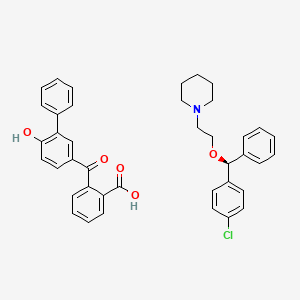
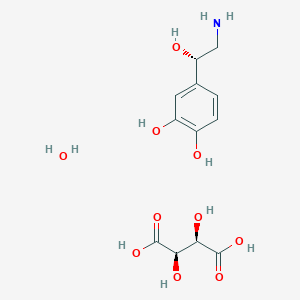
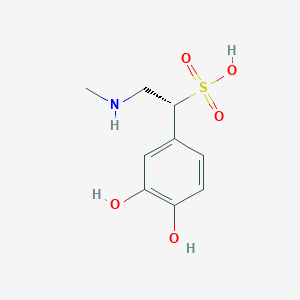
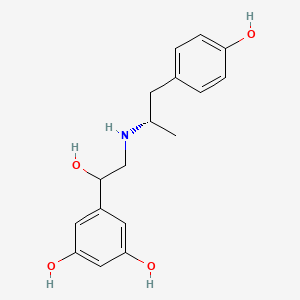
![8-[2-(3-Hydroxyphenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B602107.png)
